molecular formula C11H15F2N B13304583 Butyl[(2,6-difluorophenyl)methyl]amine

Butyl[(2,6-difluorophenyl)methyl]amine

Cat. No.: B13304583
M. Wt: 199.24 g/mol
InChI Key: JPFAWXZRKKENMB-UHFFFAOYSA-N
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Description

Butyl[(2,6-difluorophenyl)methyl]amine is an organic compound with the molecular formula C11H15F2N and a molecular weight of 199.24 g/mol . This compound features a butyl group attached to a benzylamine structure, where the benzyl ring is substituted with two fluorine atoms at the 2 and 6 positions. The presence of fluorine atoms can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(2,6-difluorophenyl)methyl]amine typically involves the reaction of 2,6-difluorobenzyl chloride with butylamine under basic conditions. The reaction can be carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Butyl[(2,6-difluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or amino-substituted benzylamines.

Scientific Research Applications

Butyl[(2,6-difluorophenyl)methyl]amine has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with enhanced pharmacokinetic properties due to the presence of fluorine atoms.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butyl[(2,6-difluorophenyl)methyl]amine involves its interaction with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: Lacks the fluorine substitutions, resulting in different chemical and biological properties.

    2,6-Difluorobenzylamine: Similar structure but without the butyl group, affecting its reactivity and applications.

    Butylamine: Does not have the benzyl ring or fluorine atoms, leading to distinct chemical behavior.

Uniqueness

Butyl[(2,6-difluorophenyl)methyl]amine is unique due to the combination of the butyl group and the 2,6-difluorobenzyl structure

Biological Activity

Butyl[(2,6-difluorophenyl)methyl]amine is a compound that belongs to the class of Mannich bases, which are known for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a butyl group attached to a difluorophenyl moiety. The presence of fluorine atoms significantly influences the compound's lipophilicity and biological interactions.

1. Anticancer Activity

Research has shown that Mannich bases exhibit significant anticancer properties. For instance, studies indicate that derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • Compounds derived from Mannich reactions showed IC50 values ranging from 7 to 20 µM against human cancer cell lines, indicating their potential as anticancer agents .
    • A comparative analysis revealed that certain derivatives were more potent than standard chemotherapeutics like 5-fluorouracil .
Compound TypeIC50 (µM)Target Cell Line
Mannich Base7 - 20Various Cancer Cell Lines

2. Antimicrobial Activity

The antimicrobial properties of this compound and related compounds have been evaluated against a range of bacterial strains.

  • Inhibition Studies :
    • The compound exhibited activity against gram-positive bacteria and mycobacteria, with some derivatives showing submicromolar activity against Staphylococcus aureus and Mycobacterium tuberculosis.
    • Minimum inhibitory concentrations (MICs) were noted in the range of 40 to 50 µg/mL for certain derivatives .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus40 - 50
Mycobacterium tuberculosis<10

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Cytotoxic Mechanisms :
    • It is suggested that the cytotoxicity may arise from the alkylation of cellular thiols or interference with mitochondrial function, leading to apoptosis in cancer cells .
  • Antimicrobial Mechanisms :
    • The antimicrobial action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies

Several studies have focused on the biological evaluation of Mannich bases:

  • Study on Anticancer Activity : A recent publication highlighted that specific Mannich bases exhibited enhanced cytotoxicity towards human Jurkat T cells compared to conventional therapies, emphasizing their potential in cancer treatment .
  • Antimicrobial Efficacy : Another study demonstrated that derivatives showed significant antibacterial activity against resistant strains such as MRSA and vancomycin-resistant Enterococcus faecalis, suggesting their utility in treating antibiotic-resistant infections .

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]butan-1-amine

InChI

InChI=1S/C11H15F2N/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13/h4-6,14H,2-3,7-8H2,1H3

InChI Key

JPFAWXZRKKENMB-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(C=CC=C1F)F

Origin of Product

United States

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